I-AB-MECA, or 4-Amino-3-[125I]iodobenzyl-5'-N-methylcarboxamide, is a radiolabeled compound primarily utilized in pharmacological research, particularly in the study of adenosine receptors. It is classified as a selective agonist for the A3 adenosine receptor, which plays a significant role in various physiological processes, including immune response and cardiovascular function. The compound's ability to bind specifically to these receptors makes it a valuable tool for studying their biological functions and potential therapeutic applications.
The synthesis of I-AB-MECA involves several steps, typically starting with the preparation of a trimethylstannyl precursor. This precursor is then subjected to radioiodination to introduce the iodine-125 isotope, which is crucial for its use in binding assays and imaging studies.
The final product is purified using high-performance liquid chromatography (HPLC), ensuring that the radioactive compound is isolated from unreacted materials and byproducts.
The molecular structure of I-AB-MECA can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
The compound features an aromatic ring system with an amino group and a carboxamide functional group, contributing to its binding affinity for adenosine receptors.
I-AB-MECA undergoes several chemical reactions during its synthesis and application:
These reactions highlight the importance of careful control over reaction conditions to achieve high yields and purity of the final product.
I-AB-MECA acts primarily as an agonist at the A3 adenosine receptor. Upon binding to this receptor, it triggers intracellular signaling pathways that can lead to various physiological effects:
The detailed mechanism of action is essential for understanding how I-AB-MECA can be utilized in therapeutic contexts.
I-AB-MECA exhibits several key physical and chemical properties:
These properties are critical for assessing the compound's behavior in vivo and its potential effectiveness as a therapeutic agent.
I-AB-MECA has several scientific applications:
Adenosine receptors (ARs), classified as P1 purinergic receptors, represent a critical family of G-protein-coupled receptors (GPCRs) comprising four subtypes: A₁, A₂ₐ, A₂в, and A₃. These receptors modulate diverse physiological processes, including vasodilation, inflammation, and neurotransmission, through cAMP-dependent and independent pathways [8]. Early adenosine research focused on cardiovascular effects, with Drury and Szent-Györgyi’s 1929 isolation of adenine compounds initiating interest in adenosine’s regulatory roles. The discovery that caffeine antagonizes adenosine’s cardiac effects later confirmed receptor-specific interactions [8]. By the 1970s, Burnstock’s classification of P1 (adenosine-preferring) and P2 (ATP/ADP-preferring) receptors established a framework for targeted therapeutic development [8]. The A₃ receptor, cloned in the 1990s, emerged as a promising target due to its involvement in immunosuppression, cancer progression, and ischemic preconditioning. However, its low expression and ligand cross-reactivity necessitated highly selective probes like I-AB-MECA [2] [8].
Table 1: Adenosine Receptor Subtypes and Signaling Pathways
Subtype | G-Protein Coupling | Affinity for Adenosine | Primary Signaling Pathways |
---|---|---|---|
A₁ | Gᵢ/Gₒ | High (nM range) | ↓ cAMP, ↑ K⁺ conductance |
A₂ₐ | Gₛ | High | ↑ cAMP, PKA activation |
A₂в | Gₛ/Gⱼ | Low (µM range) | ↑ cAMP, PLC activation |
A₃ | Gᵢ/Gₒ | Low | ↓ cAMP, PLC/PKC, MAPK modulation |
I-AB-MECA (N⁶(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is a high-affinity A₃AR agonist derived from structural optimization of adenosine. The compound features key modifications:
Its discovery stemmed from medicinal chemistry efforts to overcome limitations of earlier agonists like IB-MECA, which exhibited partial A₁ receptor cross-reactivity. I-AB-MECA demonstrates a binding affinity (Kᵢ) of 430.5 nM for human A₃ receptors in CHO cells, validated through competitive displacement assays using [¹²⁵I]AB-MECA. Radiolabeled [[¹²⁵I]AB-MECA exhibits dissociation constants (KD) of 1.48 nM in transfected CHO cells and 3.61 nM in RBL-2H3 mast cells, confirming its utility as a high-sensitivity radioligand [5]. The iodine atom facilitates covalent cross-linking studies, enabling structural mapping of the A₃AR binding pocket.
Table 2: Key Properties of I-AB-MECA
Property | Value | Method |
---|---|---|
CAS Number | 152918-26-8 | Chemical registry |
Molecular Weight | 399.40 g/mol | Calculated |
A₃AR Binding Affinity (Kᵢ) | 430.5 nM (human A₃, CHO cells) | Competitive radioligand assay |
[[¹²⁵I]AB-MECA KD | 1.48 nM (CHO-A₃) | Saturable binding isotherm |
Selectivity Ratio | >100-fold vs. A₁/A₂ₐ receptors | Receptor panel screening |
I-AB-MECA’s selectivity enables precise dissection of A₃AR functions:
Recent applications include PET probe development using [¹²⁴I]I-AB-MECA for tumor imaging and leveraging its histamine-releasing properties (5.9-fold increase in murine plasma at 3 μg/kg IV) to study mast-cell-mediated inflammation [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7